molecular formula C25H25FN2O2S B4971678 2-(2-FLUOROBENZAMIDO)-N-(2-PHENYLETHYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE

2-(2-FLUOROBENZAMIDO)-N-(2-PHENYLETHYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B4971678
M. Wt: 436.5 g/mol
InChI Key: CJHPHEFWWQBGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-FLUOROBENZAMIDO)-N-(2-PHENYLETHYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thieno[3,2-b]thiophene derivatives. This compound is characterized by its unique structure, which includes a fluorobenzamido group, a phenylethyl group, and a cyclohepta[b]thiophene core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(2-FLUOROBENZAMIDO)-N-(2-PHENYLETHYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated precursors, amines, and coupling agents such as palladium catalysts .

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

2-(2-FLUOROBENZAMIDO)-N-(2-PHENYLETHYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiol derivatives.

Scientific Research Applications

2-(2-FLUOROBENZAMIDO)-N-(2-PHENYLETHYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-FLUOROBENZAMIDO)-N-(2-PHENYLETHYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The fluorobenzamido group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound’s unique structure allows it to modulate the activity of enzymes, receptors, and other proteins involved in various cellular processes .

Comparison with Similar Compounds

Similar compounds to 2-(2-FLUOROBENZAMIDO)-N-(2-PHENYLETHYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE include other thieno[3,2-b]thiophene derivatives and fluorinated benzothiadiazole compounds. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. For example:

Properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]-N-(2-phenylethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O2S/c26-20-13-8-7-11-18(20)23(29)28-25-22(19-12-5-2-6-14-21(19)31-25)24(30)27-16-15-17-9-3-1-4-10-17/h1,3-4,7-11,13H,2,5-6,12,14-16H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHPHEFWWQBGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)NCCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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